2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone is a heterocyclic compound featuring a benzofuropyrimidine core fused with a thioether-linked ethanone moiety and a 2-ethylpiperidine substituent. The benzofuro[3,2-d]pyrimidine scaffold is a bicyclic system combining benzofuran and pyrimidine rings, which are associated with diverse applications in medicinal chemistry and materials science. The thioether (-S-) bridge connects this core to an ethanone group, which is further substituted with a 2-ethylpiperidine ring—a structural motif often linked to enhanced bioavailability in pharmaceuticals.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(2-ethylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-2-13-7-5-6-10-22(13)16(23)11-25-19-18-17(20-12-21-19)14-8-3-4-9-15(14)24-18/h3-4,8-9,12-13H,2,5-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMSNWVKAWMUCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Structure and Synthesis
The structure of the compound features a benzofuro[3,2-d]pyrimidine core linked to a thioether and an ethylpiperidine moiety. The synthesis commonly involves multi-step organic reactions, including:
- Aza-Wittig Reaction : Formation of iminophosphoranes followed by reaction with isocyanates.
- Nucleophilic Substitution : Utilizing the thioether bond for further derivatization.
These synthetic pathways allow researchers to modify the compound to enhance its biological activity and specificity.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures exhibit notable anticancer properties. For instance, benzofuran derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism may involve the inhibition of key enzymes or signaling pathways related to cell proliferation and survival.
- Case Study : A study reported that derivatives of benzofuro[3,2-d]pyrimidine inhibited the growth of HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective cytotoxicity .
Enzyme Inhibition
The compound may act as an enzyme inhibitor or receptor modulator. Its ability to bind to specific molecular targets allows for modulation of their activity.
- Mechanism of Action : The interaction with enzymes involved in critical cellular processes can lead to therapeutic effects in conditions like inflammation and cancer.
ADMET Properties
Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating drug candidates. Preliminary ADMET analyses suggest that this compound could have favorable pharmacokinetic properties, including good blood-brain barrier permeability and low plasma protein binding.
| Property | Value |
|---|---|
| Blood-Brain Barrier | BBB+ |
| Plasma Protein Binding | Low |
| CYP Inhibition | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional characteristics can be contextualized through comparisons with analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogies in Electronics: Benzofuropyrimidine-2,4-dicarbonitrile derivatives (e.g., from ) are optimized for organic electronics due to their electron-deficient aromatic cores and nitrile substituents, which enhance charge transport in electroluminescent devices . The target compound’s benzofuropyrimidine core may share similar conjugation properties, but its thioether and ethanone substituents could alter electronic behavior compared to nitrile groups.
Antimicrobial Activity in Ethanone Derivatives: Compounds like 2a and 2b ( ) demonstrate that ethanone-linked heterocycles (e.g., oxadiazoles) exhibit antimicrobial activity, particularly when para-substituted with electron-withdrawing (e.g., Cl) or donating (e.g., NMe₂) groups . The target compound’s 2-ethylpiperidine substituent—a bulky, lipophilic group—may influence membrane permeability, but its benzofuropyrimidine core lacks the oxadiazole ring’s direct antimicrobial mechanism.
Impact of Substituent Positioning :
- In oxadiazole derivatives, para-substitution on the aryl group significantly enhances antimicrobial activity . For the target compound, the benzofuropyrimidine’s substitution pattern ([3,2-d] fusion) may affect π-stacking or intermolecular interactions in electronic applications, though this remains speculative without experimental data.
Q & A
Q. What are the standard protocols for synthesizing 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(2-ethylpiperidin-1-yl)ethanone and confirming its purity?
Synthesis typically involves coupling reactions between benzofuropyrimidinylthio intermediates and 2-ethylpiperidine derivatives. Purification is achieved via column chromatography using solvent systems like n-hexane/EtOAc (5:5), yielding products with ~75–84% efficiency . Purity is confirmed by:
- HPLC : Retention time analysis (e.g., 13.036 min at 254 nm) with ≥95% peak area .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify structural integrity, focusing on key signals like benzofuran protons (δ 6.8–8.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) .
- Elemental Analysis : Cross-checking calculated vs. experimental C, H, N values to detect impurities, though discrepancies may arise due to hygroscopicity or solvent retention .
Q. What spectroscopic methods are most effective for structural elucidation of this compound?
- ¹H/¹³C NMR : Essential for confirming substituent positions and stereochemistry. For example, downfield shifts in pyrimidinylthio groups (δ 7.5–8.5 ppm) distinguish them from benzofuran protons .
- X-ray Crystallography : Provides unambiguous confirmation of molecular geometry and intermolecular interactions, as demonstrated for related pyrrolo-pyrimidinyl ethanones .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, complementing NMR data .
Advanced Research Questions
Q. How can researchers resolve contradictions between calculated and experimental elemental analysis data for this compound?
Discrepancies (e.g., in C/H/N percentages) may stem from:
- Sample Hygroscopicity : Ensure rigorous drying under vacuum before analysis.
- Alternative Techniques : Use HR-MS or combustion analysis to cross-validate results .
- Crystallographic Verification : X-ray data can confirm molecular composition independently, bypassing elemental analysis limitations .
Q. How to design stability studies to assess degradation under experimental conditions?
- Accelerated Degradation Tests : Expose the compound to elevated temperatures (40–60°C) and monitor changes via HPLC .
- Matrix Stabilization : For long-term studies (e.g., >9 hours), implement continuous cooling to slow organic degradation, as seen in hyperspectral imaging (HSI) experiments .
- Periodic Sampling : Collect aliquots at fixed intervals to track decomposition kinetics and identify degradation byproducts .
Q. What computational approaches predict the interaction of this compound with biological targets?
- Molecular Docking : Use software like AutoDock to model binding to enzymes/receptors, leveraging structural data (e.g., InChI/SMILES strings) .
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions, guided by crystallographic parameters .
- QSAR Modeling : Corrogate electronic (e.g., logP, dipole moment) and steric descriptors with activity data from analogous benzofuropyrimidine derivatives .
Q. How to analyze regioselectivity in the formation of the benzofuro[3,2-d]pyrimidine ring system?
- X-ray Crystallography : Resolve ambiguities in ring closure positions, as applied to thiopyrano-pyrimidinones .
- DFT Calculations : Compare energy barriers for alternative cyclization pathways to predict dominant products .
- NMR Chemical Shift Analysis : Diagnostic peaks (e.g., δ 8.1–8.3 ppm for C4-thioether protons) differentiate regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
